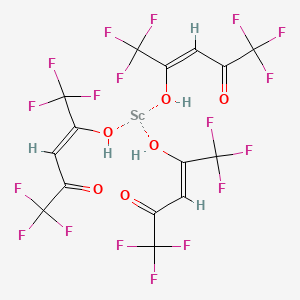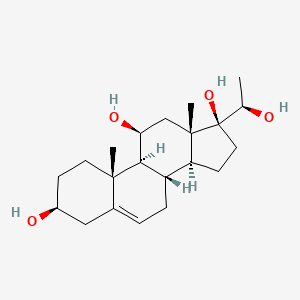![molecular formula C₁₆H₁₄O₅ B1144556 [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 175077-14-2](/img/structure/B1144556.png)
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate: is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid and phenol, characterized by the presence of a hydroxymethyl group attached to the phenyl ring and an acetyloxy group attached to the benzoate moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may have applications in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry
In materials science, this compound is explored for its potential use in the development of novel polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced adhesion and durability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate typically involves the esterification of 4-(hydroxymethyl)phenol with 2-acetyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl 2-acetyloxybenzoate.
Reduction: [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate.
Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 2-acetyloxybenzoate (nitration product).
Mécanisme D'action
The mechanism of action of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetyloxy group can participate in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(Hydroxymethyl)phenyl] benzoate
- [4-(Methoxymethyl)phenyl] 2-acetyloxybenzoate
- [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate
Uniqueness
Compared to similar compounds, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is unique due to the presence of both hydroxymethyl and acetyloxy groups. This dual functionality allows for a broader range of chemical reactions and applications. Its structural features also enhance its potential as a versatile intermediate in organic synthesis and as a candidate for pharmaceutical development.
Propriétés
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVBXTVELOXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)

